molecular formula C5H7N2NaO2S B13166731 Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate

Cat. No.: B13166731
M. Wt: 182.18 g/mol
InChI Key: YEBMFHZGLXJTJZ-UHFFFAOYSA-M
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Description

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the reaction of 1,2-dimethylimidazole with sulfur dioxide and sodium hydroxide. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfinate group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinate group, which can act as both an electron donor and acceptor .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinate esters .

Mechanism of Action

The mechanism of action of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of both methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C5H7N2NaO2S

Molecular Weight

182.18 g/mol

IUPAC Name

sodium;1,2-dimethylimidazole-4-sulfinate

InChI

InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

YEBMFHZGLXJTJZ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CN1C)S(=O)[O-].[Na+]

Origin of Product

United States

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